1-Ethyl-1H-indol-4-ol
Description
Properties
IUPAC Name |
1-ethylindol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-11-7-6-8-9(11)4-3-5-10(8)12/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQWOFVZWBZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indol-4-ol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines with alkynes or alkenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-ethyl-1H-indol-4-ol and its derivatives as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
Case Studies and Findings:
- Synthesis and Evaluation : A study synthesized several indole derivatives, including this compound, and assessed their anticancer activity. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC50 values below 10 µM against HeLa cells, suggesting strong potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the indole structure could enhance cytotoxicity. For instance, compounds with specific substituents on the indole ring showed improved binding affinity to cancer cell receptors, leading to increased apoptosis in cancer cells .
| Compound | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| 4l | HeLa | 9.73 | Most active derivative |
| 4a | A549 | <10 | Significant antiproliferative activity |
Antiviral Properties
Indole derivatives, including this compound, have shown promising antiviral activities. Research indicates that these compounds can inhibit viral replication through various mechanisms.
Research Insights:
- Mechanism of Action : Studies suggest that indole derivatives can interfere with viral entry or replication by modulating host cell signaling pathways. This property is particularly relevant in the context of HIV and other viral infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.
Key Findings:
- Cytokine Inhibition : Compounds derived from this compound significantly reduced levels of IL-6 and IL-8 in treated cells, indicating a strong anti-inflammatory effect . This suggests potential applications in treating inflammatory diseases.
Cardiovascular Effects
Research into the cardiovascular applications of indole derivatives has revealed that they may possess beneficial effects on heart health.
Study Highlights:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Physical Properties
Key Observations :
- Methoxy Groups: 5-Methoxy-1H-indol-4-ol exhibits stronger electron-donating effects, altering reactivity in electrophilic substitution reactions . Amino Groups: Compounds like 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol introduce basicity, enabling salt formation and improved solubility in acidic conditions .
Key Observations :
- Synthetic Routes: Click chemistry (e.g., triazole formation) is employed for complex derivatives like 3-triazolyl-indoles , whereas simpler alkylation is used for this compound analogs. Aminoethyl-substituted indoles (e.g., 4-OH-MET) require multi-step substitutions and condensations .
- Pharmacology: Ethyl/methylaminoethyl groups (e.g., 4-OH-MET) correlate with psychoactivity, likely via serotonin receptor interactions . Hydroxyl and methoxy groups enhance antioxidant capacity, as seen in ischemia treatment compounds .
Biological Activity
Overview
1-Ethyl-1H-indol-4-ol is a derivative of indole, a prominent heterocyclic compound recognized for its diverse biological activities. This compound exhibits potential applications in various fields, including pharmacology and medicinal chemistry, owing to its unique structural features and biological properties.
This compound possesses an ethyl group at the nitrogen position of the indole ring, which influences its chemical reactivity and biological activity. The compound can be synthesized through methods such as Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound can bind to various receptors, including serotonin receptors (5-HT2A and 5-HT2C), modulating their activity and leading to physiological effects.
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial membranes or inhibit vital metabolic processes.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells. It may act by:
- Inhibiting cell cycle progression.
- Triggering oxidative stress within cancer cells.
These mechanisms highlight its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It has been studied for its effects on neuronal survival in models of ischemic injury, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other indole derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-Methyl-1H-indol-4-ol | Methyl group | Moderate anticancer activity |
| 1-Isopropyl-1H-indol-4-ol | Isopropyl group | Enhanced lipophilicity and potential neuroactivity |
| 1-Butyrylindole | Butyryl group | Notable anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
